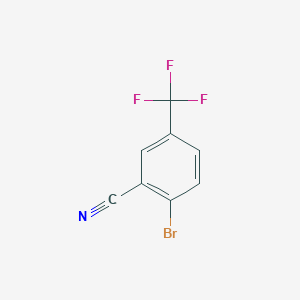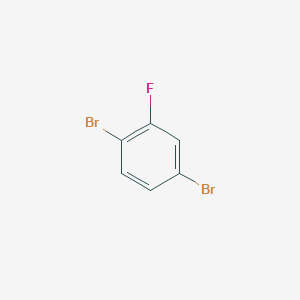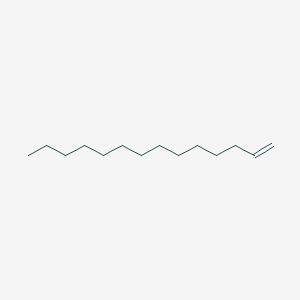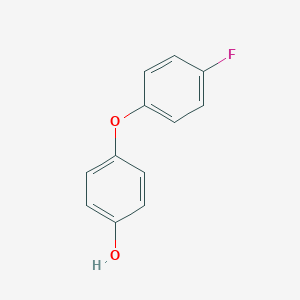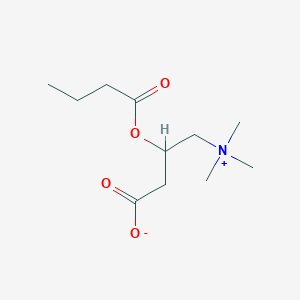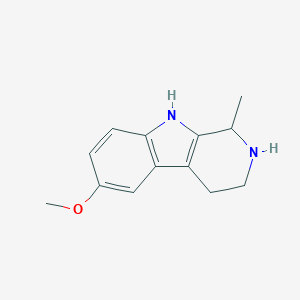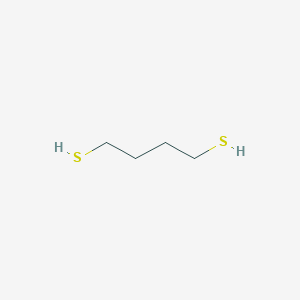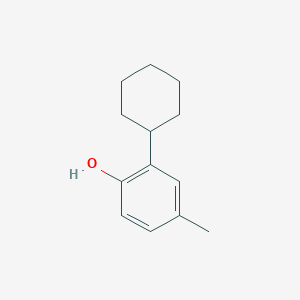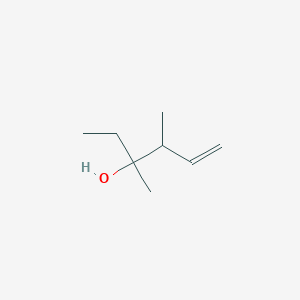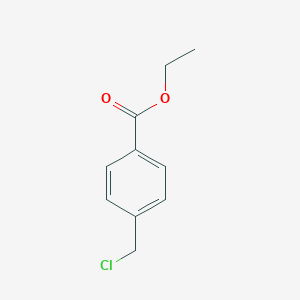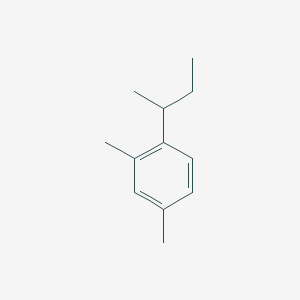
Benzene, 2,4-dimethyl-1-(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2,4-dimethyl-1-(1-methylpropyl)- is a chemical compound that belongs to the group of alkylbenzenes. It is commonly known as p-cymene and has a molecular formula of C10H14. This compound is widely used in various industries, including the pharmaceutical, fragrance, and food industries. It is also used as a solvent and a flavoring agent in some products.
Mecanismo De Acción
The mechanism of action of Benzene, 2,4-dimethyl-1-(1-methylpropyl)- is not fully understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms. Its antioxidant and anti-inflammatory properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Benzene, 2,4-dimethyl-1-(1-methylpropyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage in various tissues. It has also been shown to have a protective effect on the liver and kidneys. Additionally, it has been found to have analgesic and anxiolytic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzene, 2,4-dimethyl-1-(1-methylpropyl)- in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is that it may have variable purity, which can affect the reproducibility of results.
Direcciones Futuras
There are several future directions for research on Benzene, 2,4-dimethyl-1-(1-methylpropyl)-. One area of research is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is its potential use as a natural preservative in the food industry. Additional studies are needed to determine its effectiveness and safety in food products. Finally, more research is needed to fully understand the mechanism of action of Benzene, 2,4-dimethyl-1-(1-methylpropyl)- and its potential applications in various fields.
In conclusion, Benzene, 2,4-dimethyl-1-(1-methylpropyl)- is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Additionally, several future directions for research on this compound have been identified. Further studies are needed to fully understand the potential applications of Benzene, 2,4-dimethyl-1-(1-methylpropyl)- in various fields.
Métodos De Síntesis
Benzene, 2,4-dimethyl-1-(1-methylpropyl)- can be synthesized through various methods. One of the most common methods is the alkylation of toluene with isobutylene in the presence of a catalyst. The reaction occurs at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions used.
Aplicaciones Científicas De Investigación
Benzene, 2,4-dimethyl-1-(1-methylpropyl)- has been widely studied in scientific research. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment. In one study, it was found that p-cymene inhibited the growth of breast cancer cells in vitro. Another study found that p-cymene had a protective effect against liver damage caused by acetaminophen.
Propiedades
Número CAS |
1483-60-9 |
|---|---|
Nombre del producto |
Benzene, 2,4-dimethyl-1-(1-methylpropyl)- |
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1-butan-2-yl-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-10(3)12-7-6-9(2)8-11(12)4/h6-8,10H,5H2,1-4H3 |
Clave InChI |
KAXODKSCABORIG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
SMILES canónico |
CCC(C)C1=C(C=C(C=C1)C)C |
Otros números CAS |
1483-60-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




